Hydrogen Bond Acceptor (HBA) Capacity: Morpholine vs. Piperidine Ring System
CAS 85063-18-9 contains a morpholine ring that contributes both a tertiary amine nitrogen and an ether oxygen as hydrogen bond acceptors, yielding a total HBA count of 5. Its closest structural analog, the piperidine-substituted derivative (CAS 85063-19-0), replaces the morpholine oxygen with a methylene group (-CH2-), reducing the HBA count to 3 [1]. This difference of 2 HBA sites represents a fundamental alteration in the compound's capacity to engage in polar interactions with biological targets, solvents, and formulation excipients. The morpholine ring is specifically noted in medicinal chemistry literature for providing modulated basicity (pKa ≈ 8.7) and improved solubility profiles compared to piperidine-containing analogs, owing to the electron-withdrawing effect of the ether oxygen [2].
| Evidence Dimension | Hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA (morpholine ring: 1 tertiary amine N + 1 ether O, plus quinazolinone carbonyls and phenoxy oxygen) |
| Comparator Or Baseline | CAS 85063-19-0 (piperidine analog): 3 HBA (piperidine ring: 1 tertiary amine N only, no ether oxygen) |
| Quantified Difference | Δ = 2 additional HBA sites (67% increase) |
| Conditions | Structural analysis based on molecular formula comparison: target C22H23N3O4 vs. comparator C23H25N3O3; confirmed by IUPAC names and SMILES from vendor datasheets [1] |
Why This Matters
HBA count directly influences aqueous solubility, membrane permeability, and the ability to form specific hydrogen-bonding interactions with biological targets such as COX-2 or kinase ATP-binding pockets; a difference of 2 HBA sites can significantly alter oral bioavailability predictions.
- [1] Angene Chemical. CAS 85063-18-9 Product Page. IUPAC: 2-[(2-methylphenoxy)methyl]-3-(2-morpholin-4-yl-2-oxoethyl)quinazolin-4-one. HBA Count: 5. Accessed May 2026. View Source
- [2] St Jean, D.J. Jr. et al. Mitigating the Risks of Low LogD and High TPSA in Drug Discovery. In: Spirocycles in Drug Discovery. ACS Symposium Series, 2017. Discussing morpholine basicity (pKa ≈ 8.7) and its role in modulating solubility and metabolic stability. View Source
